Thiazole, 2-[(trimethylsilyl)ethynyl]-
Overview
Description
Thiazole, 2-[(trimethylsilyl)ethynyl]-: is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety at the second position of the thiazole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Thiazole derivatives, including 2-(trimethylsilylethynyl)thiazole, are known to have diverse pharmacological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiprotozoal, and antitumor drugs . .
Mode of Action
The mode of action of thiazole derivatives is often associated with their ability to interact with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to interactions with biological targets . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Result of Action
The result of the action of thiazole derivatives can vary widely due to their diverse biological activities . They can exhibit antimicrobial, antifungal, antiprotozoal, and antitumor effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 2-[(trimethylsilyl)ethynyl]- typically involves the reaction of thiazole derivatives with trimethylsilylacetylene. One common method is the Hantzsch condensation, which involves the reaction of 2-bromoacetophenones with thiourea or selenourea under solvent-free conditions to produce 2-aminothiazoles .
Industrial Production Methods: Industrial production of Thiazole, 2-[(trimethylsilyl)ethynyl]- often involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazole, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of thiazolidines
Substitution: Formation of various substituted thiazoles
Scientific Research Applications
Chemistry: Thiazole, 2-[(trimethylsilyl)ethynyl]- is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and antitumor properties. It serves as a precursor for the synthesis of bioactive molecules and pharmaceutical agents .
Industry: In the industrial sector, Thiazole, 2-[(trimethylsilyl)ethynyl]- is utilized in the production of dyes, biocides, and chemical reaction accelerators. Its unique chemical properties make it valuable in material science and polymer chemistry.
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure but without the trimethylsilyl group.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties and reactivity.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Uniqueness: Thiazole, 2-[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl group, which enhances its reactivity and stability. This modification allows for specific applications in organic synthesis and material science that are not possible with other thiazole derivatives .
Properties
IUPAC Name |
trimethyl-[2-(1,3-thiazol-2-yl)ethynyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NSSi/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGJDCKUSIJQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469572 | |
Record name | Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113705-15-0 | |
Record name | Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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